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Compound of Interest

Compound Name: Glycyl-beta-alanine

CAS No.: 7536-21-2

Cat. No.: B1605025

Get Quote

Executive Summary: The Alpha-Beta Hybrid Niche
Glycyl-beta-alanine (Gly-β-Ala) represents a structural hybrid between canonical α-peptides

(like Gly-Gly) and naturally occurring β-peptides (like Carnosine). Unlike Carnosine, which acts

primarily as an intracellular pH buffer due to its imidazole ring, Gly-β-Ala lacks buffering

capacity at physiological pH. Its value lies in its transport kinetics and its potential as a prodrug

delivery system that releases two distinct inhibitory neurotransmitters (Glycine and β-Alanine)

upon hydrolysis.
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Feature
Glycyl-beta-alanine
(Gly-β-Ala)

Carnosine (β-Ala-
His)

Glycyl-glycine (Gly-
Gly)

Backbone Structure
α-amino (N) + β-

amino (C)

β-amino (N) + α-

amino (C)

α-amino (N) + α-

amino (C)

Primary Hydrolysis

Enzyme

General

Aminopeptidases

Carnosinase

(CN1/CN2)

General

Aminopeptidases

Physiological

Buffering

Negligible (No

Imidazole)
High (pKa ~6.[1][2]83) Negligible

Transport Affinity
Moderate (PEPT1),

High (PEPT2)

High (PEPT2), Low

(PEPT1)

Low (PEPT2), High

(PEPT1)

Hydrolysis Products
Glycine + β-Alanine (2

Neurotransmitters)
β-Alanine + Histidine Glycine + Glycine

Physicochemical & Stability Profile
The "Aminopeptidase Paradox"
The stability of Gly-β-Ala is governed by its N-terminal residue.

Carnosine's Defense: Carnosine possesses an N-terminal β-alanine. Most general

aminopeptidases require an N-terminal α-amino acid with specific stereochemistry (L-

isomer). Therefore, Carnosine is immune to general cytosolic proteolysis and requires the

specific enzyme Carnosinase (CN1).

Gly-β-Ala's Vulnerability: Gly-β-Ala presents an N-terminal Glycine (an α-amino acid).

Consequently, it is recognized by general aminopeptidases (e.g., Leucine Aminopeptidase,

Cytosol Alanyl Aminopeptidase).

The Beta-Effect: However, the peptide bond connects to a β-carbon (in β-alanine) rather than

an α-carbon. This atypical geometry at the P1' site (the leaving group side) often induces

steric hindrance, slowing the catalytic turnover (

) compared to the rapid degradation of Gly-Gly.
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Visualization: Enzymatic Degradation Pathways
The following diagram illustrates the divergent degradation pathways for these dipeptides.
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Caption: Enzymatic susceptibility map. Gly-β-Ala evades Carnosinase but is slowly degraded

by Aminopeptidases, unlike Carnosine which requires specific CN1 activity.

Transport Kinetics: The PEPT1/PEPT2 Axis
For drug development, the interaction with Proton-Coupled Oligopeptide Transporters (POTs) is

critical.

PEPT1 (SLC15A1): High-capacity, low-affinity transporter in the small intestine.[3] It drives

oral bioavailability.

PEPT2 (SLC15A2): High-affinity, low-capacity transporter in the kidney (reabsorption), lung,

and choroid plexus (brain entry).

Experimental Insight: Research indicates that dipeptides containing a β-amino acid skeleton

often exhibit higher affinity for PEPT2 than their α-peptide counterparts. While Gly-Gly is a

standard substrate for PEPT1, Gly-β-Ala's structure allows it to compete effectively for PEPT2.

This suggests that Gly-β-Ala may have superior retention characteristics (via renal

reabsorption) or potential for blood-brain barrier penetration via choroid plexus transport

compared to standard α-peptides.
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Experimental Protocols
To validate these properties in a lab setting, use the following self-validating protocols.

Protocol A: Comparative Enzymatic Stability Assay
Objective: Quantify the half-life (

) of Gly-β-Ala vs. Gly-Gly in plasma or cytosolic extracts.

Preparation:

Prepare 1 mM stock solutions of Gly-β-Ala, Gly-Gly, and Carnosine in PBS (pH 7.4).

Thaw Human Plasma or Rat Liver S9 fraction (source of aminopeptidases).

Incubation:

Mix 10 µL of peptide stock with 990 µL of biological matrix (pre-warmed to 37°C).

Final concentration: 10 µM.

Sampling:

At

min, remove 50 µL aliquots.

Quenching: Immediately add 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid and

an Internal Standard (e.g., Gly-Sar or deuterated peptide).

Analysis (LC-MS/MS):

Centrifuge samples (10,000 x g, 10 min) to pellet proteins.

Inject supernatant onto a C18 column.

Monitor transitions:

Gly-β-Ala:
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(Gly fragment) or

(β-Ala fragment).

Carnosine:

.

Validation Check:

Control: Gly-Gly should degrade >50% within 15-30 mins in S9 fraction.

Negative Control: Carnosine should remain >90% stable in S9 (unless specific

carnosinase is added) or plasma (if human plasma with CN1 is used).

Protocol B: PEPT1/PEPT2 Competition Assay
Objective: Determine the inhibition constant (

) to assess transport affinity.

Cell System: Use Caco-2 cells (express PEPT1) or SKPT cells (express PEPT2).

Alternatively, use transfected HeLa cells.

Tracer:

-Gly-Sar (Glycyl-sarcosine), a hydrolysis-resistant reference substrate.

Workflow:

Step 1: Wash cells with pH 6.0 uptake buffer (Mes-Tris). Note: PEPT transporters require

an inward proton gradient.[3][4]

Step 2: Incubate cells with 10 µM

-Gly-Sar alone (Control) vs.

-Gly-Sar + Increasing concentrations of Gly-β-Ala (0.01 – 10 mM).

Step 3: Terminate uptake after 10 min by washing with ice-cold PBS.
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Step 4: Lyse cells and measure radioactivity via Liquid Scintillation Counting.

Calculation:

Plot % Inhibition vs. Log[Competitor].

Calculate

and convert to

using the Cheng-Prusoff equation.

Self-Validation: Gly-Gly should show a

of ~0.2-0.5 mM in PEPT1 systems.

Biological Functionality & Applications
The "Double-Down" Neuroactivity
Upon hydrolysis, Gly-β-Ala releases two bioactive monomers:

Glycine: An inhibitory neurotransmitter in the spinal cord and brainstem.

β-Alanine: An agonist of the glycine receptor (GlyR) and a co-agonist of the NMDA receptor.

Contrast: Carnosine hydrolysis releases Histidine (precursor to histamine) and β-Alanine.

Gly-β-Ala is uniquely positioned to modulate glycinergic signaling pathways.

Cosmeceutical Application (GenoWhite)
A specific derivative, Acetyl Glycyl Beta-Alanine, is commercially utilized as a skin-brightening

agent.

Mechanism: It inhibits the transport of melanosomes to keratinocytes and downregulates

melanin-generating enzymes (Tyrosinase).

Scientific Note: The acetylation of the N-terminus in this derivative renders it resistant to

aminopeptidases, significantly increasing its half-life on the skin surface compared to the free

dipeptide.
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Visualization: Transport Workflow
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Caption: Proton-coupled transport mechanism.[3] Gly-β-Ala utilizes the transmembrane H+

gradient for uptake before intracellular hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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